molecular formula C12H15N3OS B1272884 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 403990-82-9

4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1272884
M. Wt: 249.33 g/mol
InChI Key: IQQLIRYLDUFNFD-UHFFFAOYSA-N
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Description

The compound "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and importance in organic chemistry. Although the specific compound is not directly studied in the provided papers, similar triazole derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and biological applications .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions, as seen in the synthesis of a basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of ethyl 4-(2-phenoxyethyl)-1,2,4-triazol-3-one, a closely related compound, was performed using Williamson synthesis, reductive amination, amine formylation, and cyclization from various starting materials . These methods suggest potential pathways for the synthesis of "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectral techniques and quantum chemical calculations. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a similar compound were calculated using density functional theory (DFT) and showed good agreement with experimental values . Such computational methods could be applied to analyze the molecular structure of "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases and reactions with alkyl, benzyl, and phenacyl halides to synthesize S-substituted derivatives . These reactions are indicative of the chemical versatility of triazole compounds and could be relevant to the chemical behavior of "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol".

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are studied to understand their potential applications. For example, the antioxidative activity of certain S-substituted triazole derivatives was evaluated, with some compounds showing significant activity . Additionally, the solubility, melting points, and structural confirmation through NMR spectroscopy and chromatographic methods are typical properties analyzed for these compounds . These studies provide a foundation for assessing the properties of "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol".

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Urease Inhibition : This compound and its derivatives have been synthesized and evaluated for urease inhibitory and anti-proliferative activities. One derivative showed significant urease inhibition, suggesting potential for further study in related fields (Ali et al., 2022).

  • Antimicrobial Activity : Novel derivatives of 1,2,4-triazole-3-thiols, which include structures similar to 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, have been prepared and evaluated for antimicrobial activity, with several compounds exhibiting moderate to good antimicrobial properties (Martin, 2020).

Chemical Properties and Potential Applications

  • Spectroscopic and Electronic Properties : Studies on related triazole compounds have explored their photophysical properties, including spectroscopic, electronic, and luminescent characteristics, which could be relevant for applications in materials science or photophysics (Nadeem et al., 2017).

  • Nonlinear Optical Properties : Certain triazole derivatives have been found to have nonlinear optical properties, suggesting potential use in optical materials or devices (Nadeem et al., 2017).

Potential in Cancer Research

  • Antitumor Properties : Some 1,2,4-triazole-3-thiol derivatives have shown promising cytotoxic effects against various cancer cell lines, indicating potential for development as antitumor agents (Šermukšnytė et al., 2022).

Additional Applications

  • DNA Methylation Inhibition : Some 1,2,4-triazole-3-thiol derivatives have been studied for their effect on tumor DNA methylation, a key process in cancer development and progression (Hovsepyan et al., 2018).

  • Supramolecular Synthons : Research on the crystal structures and interaction patterns in triazole compounds has provided insights into supramolecular synthons, which could inform the design of new materials or pharmaceuticals (Saeed et al., 2019).

Safety And Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol” is not found in the available resources .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, specific future directions for “4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol” are not found in the available resources .

properties

IUPAC Name

4-ethyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9(2)16-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQLIRYLDUFNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387945
Record name 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

403990-82-9
Record name 4-Ethyl-2,4-dihydro-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403990-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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